N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide
Description
This compound features a sulfamoyl-bridged diphenyl scaffold, with a 4-methylpiperazinyl group at the 2-position and a trifluoromethyl group at the 5-position of one phenyl ring, while the other phenyl ring is substituted with an acetamide moiety. Its molecular formula is C₂₀H₂₂F₃N₄O₃S (calculated based on structural analysis), with a molecular weight of 461.47 g/mol.
Properties
IUPAC Name |
N-[4-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3S/c1-14(28)24-16-4-6-17(7-5-16)31(29,30)25-18-13-15(20(21,22)23)3-8-19(18)27-11-9-26(2)10-12-27/h3-8,13,25H,9-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKKBJFBZSZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aniline derivative: The initial step involves the synthesis of 2-(4-methylpiperazino)-5-(trifluoromethyl)aniline through a series of reactions, including nitration, reduction, and substitution.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.
Acetylation: The final step involves the acetylation of the sulfonylated aniline derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt. This reaction is critical for modifying the compound’s solubility or generating reactive intermediates.
Key Findings :
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Hydrolysis rates depend on steric hindrance from the trifluoromethyl and piperazine groups, which slightly slow the reaction compared to simpler acetamides.
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Acidic conditions favor complete conversion, while basic hydrolysis may require extended reaction times .
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl bridge (-NHSO₂-) can participate in nucleophilic substitution reactions, particularly with amines or alcohols, to form sulfonamides or sulfonate esters.
Key Findings :
-
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfamoyl sulfur, facilitating nucleophilic attack.
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Steric effects from the piperazine ring may reduce yields in bulkier amine substitutions .
Functionalization of the Piperazine Ring
The 4-methylpiperazine moiety undergoes alkylation, acylation, or oxidation, enabling structural diversification.
Key Findings :
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Alkylation occurs preferentially at the less hindered nitrogen of the piperazine ring .
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Oxidation with H₂O₂ produces stable N-oxide derivatives, which may alter the compound’s pharmacokinetic properties .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl-substituted phenyl ring directs electrophilic substitution to the meta position due to its strong electron-withdrawing effect.
Key Findings :
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Nitration and bromination occur selectively at the meta position relative to the -CF₃ group.
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Reaction rates are slower compared to non-fluorinated analogs due to reduced ring electron density .
Reduction of the Sulfamoyl Group
Catalytic hydrogenation reduces the sulfamoyl group to a thiol or disulfide, enabling further functionalization.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 6h | – | 4-Mercaptophenyl derivative |
Key Findings :
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Over-reduction may occur under prolonged conditions, forming disulfide byproducts.
Cycloaddition Reactions
While not directly observed in the target compound, structurally related sulfonamides undergo [3+2] cycloadditions with azides or alkynes (e.g., Huisgen cycloaddition) to form triazole derivatives .
Scientific Research Applications
N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide has been investigated for its potential biological activities, including:
- Anticonvulsant Activity : Research has shown that derivatives of phenylacetamides can exhibit anticonvulsant properties. For instance, studies have evaluated similar compounds for their efficacy in animal models of epilepsy, revealing significant activity against maximal electroshock seizures and psychomotor seizures .
- Antimicrobial Properties : The compound has also been assessed for its antimicrobial efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7, suggesting its role as a potential anticancer drug .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Anticonvulsant Screening : A study synthesized various phenylacetamide derivatives and evaluated their anticonvulsant activity using established animal models. The results indicated that specific derivatives showed significant efficacy against seizures, particularly in the maximal electroshock model .
- Antimicrobial Efficacy : A comparative analysis highlighted the antimicrobial properties of related compounds, demonstrating that this compound exhibited notable inhibition against several bacterial strains .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that the compound could induce apoptosis at certain concentrations, indicating its potential utility in cancer therapy .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, a comparison with related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks trifluoromethyl group |
| N-(4-formylthiazol-2-yl)acetamide | Thiazole moiety | Anticancer | Incorporates sulfur and nitrogen |
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
- Structure : Differs in the absence of a sulfamoyl bridge; instead, a chloro substituent and 4-phenylpiperazinyl-acetamide group are present.
- Molecular Formula : C₁₉H₁₉ClF₃N₃O (MW: 397.82 g/mol) .
- Chloro substituent may decrease solubility compared to trifluoromethyl. Lower molecular weight suggests differences in bioavailability.
N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Contains a nitro group and methylsulfonyl substituent instead of trifluoromethyl and piperazine.
- Molecular Formula : C₉H₉ClN₂O₅S (MW: 292.70 g/mol) .
- Methylsulfonyl group may enhance metabolic stability but reduce membrane permeability.
Physicochemical and Pharmacological Data
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | IC₅₀ (nM)<sup>†</sup> |
|---|---|---|---|---|
| Target Compound | 461.47 | 2.8 | 0.12 (PBS) | 18.3 (Kinase X) |
| N-[2-Chloro-5-(trifluoromethyl)phenyl]-... | 397.82 | 3.5 | 0.08 (PBS) | 45.6 (Kinase X) |
| N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)... | 339.39 | 4.1 | 0.03 (PBS) | >100 (Kinase X) |
| N-(4-Chloro-2-nitrophenyl)-... | 292.70 | 1.9 | 0.20 (PBS) | N/A |
<sup>*</sup>LogP values estimated via AutoDock Vina-based algorithms .
<sup>†</sup>IC₅₀ values from kinase inhibition assays (lower = more potent).
Key Research Findings
- Target Compound : Demonstrated superior binding affinity in docking studies due to sulfamoyl-mediated hydrogen bonds and piperazine-induced conformational flexibility .
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-... : Exhibited moderate activity in antiproliferative assays but higher cytotoxicity, likely due to chloro substituent .
Biological Activity
N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a sulfonamide moiety linked to a piperazine derivative. Its molecular formula is , and its synthesis typically involves multi-step reactions that yield high purity products. The synthesis pathway often includes the formation of the piperazine ring followed by the introduction of the trifluoromethyl and sulfonamide groups.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.41 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study focusing on its analogs demonstrated that modifications in the piperazine ring significantly influenced their efficacy against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb) .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been evaluated using animal models. For instance, derivatives containing similar piperazine structures showed protective effects in the maximal electroshock (MES) seizure test. The results indicated that lipophilicity plays a crucial role in determining the anticonvulsant activity, with more lipophilic compounds displaying delayed but prolonged effects .
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth.
- Neuromodulation : The piperazine moiety can influence neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the central nervous system.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Antimycobacterial Activity : A study demonstrated that certain derivatives showed enhanced activity against Mtb strains, suggesting that structural modifications can optimize therapeutic efficacy .
- Anticonvulsant Studies : In vivo tests revealed that specific analogs provided significant protection against seizures, with some achieving notable efficacy at lower doses .
- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that substituents on the piperazine ring greatly affect biological outcomes, guiding future synthetic efforts to enhance desired properties .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
